
2-Decylthiirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Decylthiirane: is an organic compound with the molecular formula C12H24S It belongs to the class of thiiranes, which are three-membered cyclic sulfides Thiiranes are known for their strained ring structure, which makes them highly reactive
Preparation Methods
Synthetic Routes and Reaction Conditions:
Multi-step Reaction:
Industrial Production Methods:
- The industrial production of 2-Decylthiirane typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
- 2-Decylthiirane can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
-
Reduction:
- Reduction of this compound can lead to the formation of thiols. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
-
Substitution:
- Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various substituted thiiranes. Common nucleophiles include amines and thiols.
Common Reagents and Conditions:
- Oxidizing agents: Hydrogen peroxide, peracids.
- Reducing agents: Lithium aluminum hydride (LiAlH4).
- Nucleophiles: Amines, thiols.
Major Products Formed:
- Sulfoxides, sulfones, thiols, and substituted thiiranes.
Scientific Research Applications
Chemistry:
- 2-Decylthiirane is used as a building block in organic synthesis. Its strained ring structure makes it a valuable intermediate for the synthesis of more complex molecules.
Biology:
- In biological research, this compound can be used to study the effects of thiirane-containing compounds on biological systems. Its reactivity allows for the modification of biomolecules.
Medicine:
- Potential applications in drug development due to its unique chemical properties. Research is ongoing to explore its use as a precursor for bioactive compounds.
Industry:
- Used in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of polymers and other advanced materials.
Mechanism of Action
Mechanism:
- The mechanism of action of 2-Decylthiirane involves its highly strained ring structure, which makes it reactive towards nucleophiles and electrophiles. The sulfur atom in the thiirane ring can participate in various chemical reactions, leading to the formation of new bonds and products.
Molecular Targets and Pathways:
- The reactivity of this compound allows it to interact with a wide range of molecular targets, including nucleophiles, electrophiles, and radicals. Its interactions can lead to the formation of new chemical bonds and the modification of existing molecules.
Comparison with Similar Compounds
Thiirane (Ethylene sulfide): A simpler thiirane with a two-carbon ring structure.
2,3-Dihydrothiirene: Another thiirane derivative with a different substitution pattern.
1,2-Epoxydecane: An epoxide with a similar decyl group but an oxygen atom instead of sulfur.
Uniqueness:
- 2-Decylthiirane is unique due to its decyl group, which imparts distinct chemical properties and reactivity compared to other thiiranes. Its larger alkyl chain makes it more hydrophobic and can influence its interactions in chemical and biological systems.
Properties
CAS No. |
1078-74-6 |
|---|---|
Molecular Formula |
C12H24S |
Molecular Weight |
200.39 g/mol |
IUPAC Name |
2-decylthiirane |
InChI |
InChI=1S/C12H24S/c1-2-3-4-5-6-7-8-9-10-12-11-13-12/h12H,2-11H2,1H3 |
InChI Key |
VRKMUVCLRNFYKO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



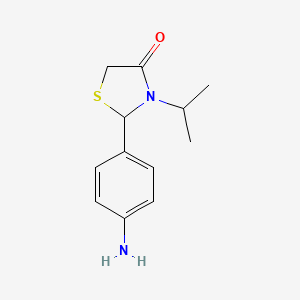
![Ethyl 4-(8-chloro-2-(2,3,4,5,6-pentahydroxyhexanoyl)-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidine-1-carboxylate](/img/structure/B13851351.png)
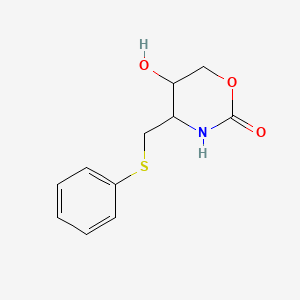
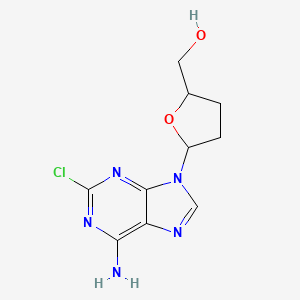
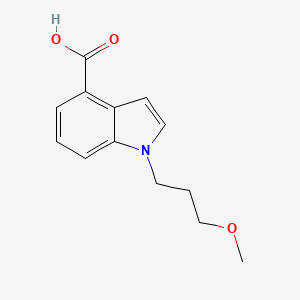
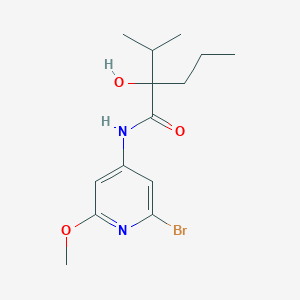
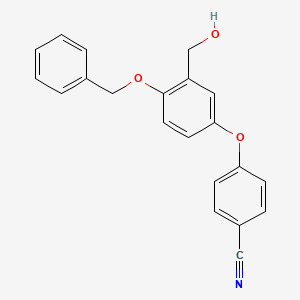
![5-cyclohexyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13851401.png)

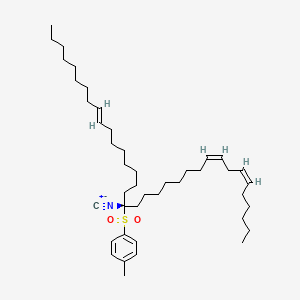
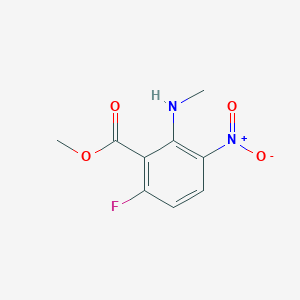
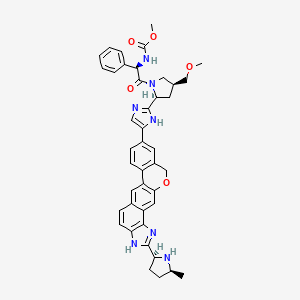
![3-((5-(2-Aminopyrimidine-5-carboxamido)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-yl)oxy)propanoic Acid](/img/structure/B13851432.png)
